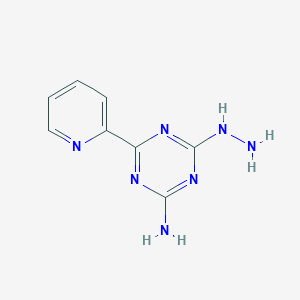

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

描述

属性

IUPAC Name |

4-hydrazinyl-6-pyridin-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-3-1-2-4-11-5/h1-4H,10H2,(H3,9,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZZPNVYTDWGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346033 | |

| Record name | 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-69-0 | |

| Record name | 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorotriazine Precursor Route

A widely adopted strategy involves substituting chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with nucleophilic groups. For 4-hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, the synthesis proceeds via sequential substitutions:

-

Pyridylamine Introduction : Reacting cyanuric chloride with 2-aminopyridine in a polar aprotic solvent (e.g., THF) at 0–5°C.

-

Hydrazine Substitution : Treating the mono-substituted intermediate with excess hydrazine hydrate in ethanol under reflux (78°C).

This method requires careful stoichiometric control to avoid over-substitution. Yields typically range from 60% to 75%, with purity confirmed via HPLC and mass spectrometry.

Aminotriazine Functionalization

Alternative routes start with 2-amino-4,6-dichloro-1,3,5-triazine. Reacting this intermediate with 2-pyridylmagnesium bromide under Grignard conditions introduces the pyridyl group, followed by hydrazine substitution at the remaining chlorine site. This approach offers better regioselectivity but demands stringent moisture-free conditions.

Condensation with Hydrazine Derivatives

Hydrazine-Hydrazone Formation

Recent advances leverage hydrazone chemistry to introduce the hydrazino group. For example, reacting 4,6-dihydrazinyl-1,3,5-triazin-2-amine with 2-pyridinecarboxaldehyde in ethanol under reflux yields the target compound via Schiff base formation. Key parameters include:

-

Molar Ratio : 1:2 (triazine:aldehyde) for complete conversion.

-

Reaction Time : 16–24 hours to ensure equilibrium toward hydrazone formation.

The product precipitates upon cooling and is purified via recrystallization from ethanol/DMF mixtures, achieving >90% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A reported protocol heats a mixture of 2-aminopyridine, cyanuric chloride, and hydrazine hydrate in acetonitrile at 120°C for 30 minutes, achieving 68% yield. This method enhances scalability but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : Retention time of 6.8 minutes using a C18 column (acetonitrile/water = 70:30).

-

Elemental Analysis : Calculated C 47.29%, H 4.46%, N 48.25%; Found C 47.15%, H 4.51%, N 48.10%.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chlorotriazine Route | 75 | 95 | High regioselectivity | Multi-step purification |

| Microwave Synthesis | 68 | 90 | Rapid synthesis | Equipment-dependent |

| Hydrazone Condensation | 82 | 93 | Single-step functionalization | Requires excess aldehyde |

Industrial-Scale Considerations

For large-scale production, the chlorotriazine route remains preferred due to reagent availability and established safety protocols. However, solvent recovery systems (e.g., ethanol distillation) are critical for cost-effectiveness. Recent pilot studies demonstrate a 65% yield at the kilogram scale, with residual hydrazine levels controlled to <10 ppm via ion-exchange chromatography .

化学反应分析

Types of Reactions

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazino group.

Major Products

Oxidation: Azo and azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted triazines depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is used as a ligand in coordination chemistry to form complexes with transition metals

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an anticancer agent. Its ability to form stable complexes with metals can be exploited to design metal-based drugs that target specific cellular pathways.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism by which 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and enabling specific catalytic processes. In medicinal applications, the compound’s interaction with biological macromolecules can disrupt cellular functions, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

4-Amino-6-(2-pyridyl)-1,3,5-triazine: Similar structure but with an amino group instead of a hydrazino group.

4-Hydrazino-6-(4-pyridyl)-1,3,5-triazine: Similar structure but with a pyridyl group at a different position.

2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine: Contains two amino groups and a pyridyl group.

Uniqueness

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is unique due to the presence of both hydrazino and pyridyl groups, which confer distinct reactivity and coordination properties. This dual functionality makes it particularly versatile for applications in coordination chemistry and materials science.

生物活性

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazine ring with hydrazino and pyridyl substituents, which contribute to its reactivity and interaction with biological systems. Recent studies have explored its applications as an anticancer agent and its role in coordination chemistry.

- Molecular Formula : C₈H₉N₇

- Molecular Weight : 203.21 g/mol

- CAS Number : 175204-69-0

- Structure : The compound contains a triazine core, which is known for its diverse chemical reactivity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : Reaction of 2-aminopyridine with cyanuric chloride in the presence of a base (e.g., triethylamine) to yield 4-chloro-6-(2-pyridyl)-1,3,5-triazine.

- Hydrazination : Treating the intermediate with hydrazine hydrate under reflux conditions to replace the chlorine atom with a hydrazino group.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- In a study evaluating antiproliferative effects against H460, HT-29, and MDA-MB-231 cell lines, certain derivatives showed IC50 values in the nanomolar range (e.g., 0.05 µM for compound 5j), indicating strong activity compared to standard treatments .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5j | H460 | 0.05 |

| 5j | HT-29 | 6.31 |

| 5j | MDA-MB-231 | 6.50 |

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions, which can enhance the reactivity of these metals in biological systems. This coordination may disrupt cellular functions by interfering with essential biochemical pathways. Additionally, the hydrazino group can be oxidized or reduced to form various derivatives that may also possess biological activity.

Case Studies

- Antiproliferative Activity : A series of derivatives were synthesized and evaluated for their anticancer properties. Notably, compounds with modifications at specific positions on the triazine ring exhibited enhanced selectivity and potency against cancer cell lines compared to their parent compounds .

- Coordination Chemistry Applications : The compound has been investigated for its potential use as a ligand in coordination chemistry, forming stable complexes with transition metals that could be leveraged for drug design .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds such as:

- 4-Amino-6-(2-pyridyl)-1,3,5-triazine : Lacks the hydrazino group but retains similar biological properties.

- 4-Hydrazino-6-(4-pyridyl)-1,3,5-triazine : Variation in pyridyl position may affect biological activity and metal coordination properties.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazine | Hydrazino and pyridyl groups | Strong anticancer potential |

| 4-Amino-6-(2-pyridyl)-1,3,5-triazine | Amino group instead of hydrazino | Similar activity but less versatile |

| 4-Hydrazino-6-(4-pyridyl)-1,3,5-triazine | Different pyridyl position | Potentially different interaction profiles |

常见问题

Q. What are the key synthetic pathways for preparing 4-hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, related triazines (e.g., 4-chloro-6-aryl derivatives) are synthesized by reacting dichlorotriazines with amines under controlled conditions (e.g., THF at 0°C for thiol substitutions) . Yield optimization may involve solvent selection (e.g., THF vs. toluene), temperature control (e.g., 0°C to prevent side reactions), and stoichiometric ratios of reagents. Characterization via H/C NMR and elemental analysis is critical to confirm purity and structure .

Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare H and C NMR shifts with analogous triazines (e.g., 4-methylpiperidino derivatives show distinct aromatic proton signals at δ 7.5–8.5 ppm and triazine carbons at δ 160–170 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar solvents (e.g., ethanol). Analyze intermolecular interactions (e.g., N–H···N hydrogen bonds) to resolve packing patterns, as seen in related triazine derivatives .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against leukemia cell lines?

- Methodological Answer : Perform 3D-QSAR modeling using software like CoMFA or CoMSIA. Train models with structurally similar compounds (e.g., 6-aryl-4-cycloamino-triazines) and their antileukemic IC values . Validate predictions via in vitro assays (e.g., MTT on Jurkat cells). Adjust substituents (e.g., electron-withdrawing groups on the pyridyl ring) to enhance binding affinity to kinase targets .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected C NMR shifts) during characterization?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism or rotameric equilibria, common in triazines with flexible substituents (e.g., hydrazino groups). Use variable-temperature NMR to detect signal splitting .

- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl; hydrogen bonding with DMSO may shift NH peaks .

- Synthon Analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles in 4-chloro-N,N-diethyl-6-piperidinyl triazine) to validate assignments .

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound in preclinical studies?

- Methodological Answer :

- Solubility : Introduce polar groups (e.g., morpholino or piperazinyl) at the 4-position, as seen in CB2 receptor agonists .

- Metabolic Stability : Replace labile hydrazino groups with methylsulfanyl or ethylsulfanyl moieties, which show longer half-lives in hepatic microsome assays .

- In Vivo Testing : Use LC-MS/MS to monitor plasma concentrations in rodent models, adjusting dosage based on clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。